2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine
CAS No.: 2640886-39-9
Cat. No.: VC11848051
Molecular Formula: C15H19N5
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640886-39-9 |
|---|---|
| Molecular Formula | C15H19N5 |
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 2-cyclopropyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C15H19N5/c1-11-16-6-7-19(11)8-12-9-20(10-12)14-4-5-17-15(18-14)13-2-3-13/h4-7,12-13H,2-3,8-10H2,1H3 |
| Standard InChI Key | REOCTUVHSJRCJW-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CC2CN(C2)C3=NC(=NC=C3)C4CC4 |
| Canonical SMILES | CC1=NC=CN1CC2CN(C2)C3=NC(=NC=C3)C4CC4 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 2-cyclopropyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine |
| Molecular Formula | C13H17N5 |
| Molecular Weight | 243.31 g/mol |
| Core Functional Groups | Pyrimidine, Azetidine, Imidazole |
This compound is characterized by a pyrimidine ring substituted with a cyclopropyl group at position 2 and an azetidine moiety at position 4. The azetidine is further functionalized with a 2-methylimidazolylmethyl group.
Heterocyclic Framework
The compound integrates three heterocyclic systems:
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Pyrimidine: A six-membered aromatic ring containing two nitrogen atoms.
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Azetidine: A four-membered nitrogen-containing ring known for its strained structure and reactivity.
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Imidazole: A five-membered aromatic ring with two nitrogen atoms, contributing to the molecule's bioactivity.
Cyclopropyl Group
The cyclopropyl substitution at position 2 of the pyrimidine ring enhances the compound's lipophilicity and metabolic stability, which are often desirable traits in drug development.
Biological Relevance
Compounds containing imidazole and pyrimidine rings are frequently found in pharmacologically active molecules, including antifungal agents, kinase inhibitors, and antiviral drugs.
Synthesis Pathways
The synthesis of such complex heterocyclic compounds typically involves multi-step procedures:
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Formation of the Pyrimidine Core:
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Pyrimidines are often synthesized via cyclization reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.
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Introduction of the Cyclopropyl Group:
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Cyclopropyl groups can be introduced through alkylation reactions using cyclopropyl halides under basic conditions.
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Azetidine Functionalization:
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Azetidine derivatives are synthesized by ring-closing reactions involving amines and haloalkanes or via aziridine intermediates.
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Attachment of the Imidazole Unit:
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The imidazole group can be incorporated through nucleophilic substitution reactions or by coupling reactions with imidazole derivatives.
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Pharmaceutical Development
Due to its structural complexity and inclusion of pharmacophoric groups (e.g., imidazole), this compound may exhibit:
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Antimicrobial activity
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Anticancer properties
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Enzyme inhibition (e.g., kinase inhibitors)
Research Applications
The compound could serve as a scaffold for designing analogs with improved biological activity or as a probe in biochemical studies.
Analytical Data
| Technique | Expected Observations |
|---|---|
| NMR Spectroscopy | Signals for aromatic protons (pyrimidine), aliphatic protons (cyclopropyl/azetidine), and methyl groups (imidazole). |
| Mass Spectrometry | Molecular ion peak at corresponding to . |
| IR Spectroscopy | Characteristic bands for C=N stretching (pyrimidine) and N-H bending (azetidine/imidazole). |
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